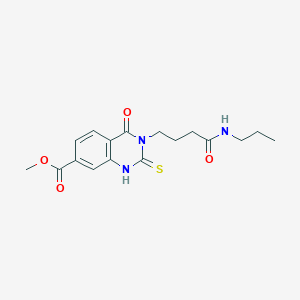
Methyl 4-oxo-3-(4-oxo-4-(propylamino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 4-oxo-3-(4-oxo-4-(propylamino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C17H21N3O4S and its molecular weight is 363.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
Methyl 4-oxo-3-(4-oxo-4-(propylamino)butyl)-2-thioxo-1,2,3,4-tetrahydroquinazoline-7-carboxylate is a complex heterocyclic compound belonging to the quinazoline family. Its unique structural features, including multiple functional groups, suggest significant potential for various biological activities. This article reviews the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, as well as its mechanisms of action.
Chemical Structure and Properties
The compound can be characterized by the following molecular details:
| Property | Details |
|---|---|
| Molecular Formula | C₁₈H₂₃N₃O₄S |
| Molecular Weight | 373.45 g/mol |
| IUPAC Name | This compound |
| CAS Number | Not available |
Antimicrobial Activity
Research indicates that derivatives of quinazoline compounds exhibit notable antimicrobial properties. For instance:
- Bacterial Inhibition : The compound demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. In a study evaluating similar compounds, minimum inhibitory concentrations (MICs) ranged from 0.004 to 0.045 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Anticancer Activity
The compound's potential as an anticancer agent has been highlighted in various studies:
- Cytotoxic Effects : In vitro studies have shown that tetrahydroquinoline derivatives can suppress cell proliferation in cancer cell lines such as HCT-116. The compound induced oxidative stress leading to autophagy and apoptosis via the PI3K/AKT/mTOR signaling pathway .
Anti-inflammatory Activity
The anti-inflammatory properties of quinazoline derivatives have been documented through their interaction with inflammatory pathways:
- Mechanism of Action : The compound may inhibit specific enzymes involved in inflammatory processes, similar to other quinazoline derivatives that have been shown to modulate cytokine release and inhibit NF-kB activation .
The biological activity of this compound can be attributed to its ability to interact with various molecular targets:
- Enzyme Inhibition : The compound may bind to active sites on enzymes involved in metabolic pathways, thereby inhibiting their function.
- Receptor Modulation : It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways related to growth and inflammation.
Case Studies
Several studies have explored the biological activities of similar compounds:
- Study on Antibacterial Activity : A recent investigation into N-Derivatives of thiazolidinones showed MIC values significantly lower than those of standard antibiotics like ampicillin .
- Anticancer Evaluation : A study highlighted that derivatives of tetrahydroquinoline exhibited potent antiproliferative effects against various cancer cell lines, suggesting their potential in drug development .
特性
IUPAC Name |
methyl 4-oxo-3-[4-oxo-4-(propylamino)butyl]-2-sulfanylidene-1H-quinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O4S/c1-3-8-18-14(21)5-4-9-20-15(22)12-7-6-11(16(23)24-2)10-13(12)19-17(20)25/h6-7,10H,3-5,8-9H2,1-2H3,(H,18,21)(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SIVRCYHAYOLONI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)CCCN1C(=O)C2=C(C=C(C=C2)C(=O)OC)NC1=S |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














